N,N-bis(2-hydroxyethyl)acetamide CAS 7435-67-8 chemical properties
N,N-bis(2-hydroxyethyl)acetamide CAS 7435-67-8 chemical properties
[1][2]
Executive Summary
N,N-bis(2-hydroxyethyl)acetamide (CAS 7435-67-8), commonly known as N-Acetyldiethanolamine , is a hydrophilic, non-ionic amide derived from the acetylation of diethanolamine.[1] It serves as a critical intermediate in the synthesis of pharmaceutical excipients, hydrogel crosslinkers, and specialized surfactants. Unlike its fatty acid analogs (e.g., Cocamide DEA) which function primarily as surfactants, this short-chain acetyl variant is characterized by its high water solubility and low lipophilicity, making it a valuable polar solvent and solubilizer in drug development and chemical manufacturing.
Key Utility:
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Pharmaceuticals: Solubilizing agent for poorly water-soluble APIs; intermediate for nitrogen mustard analogs and hydrogel monomers.[1]
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Chemical Synthesis: Precursor for vinyl ether monomers and biodegradable chelating agents.
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Safety Profile: Skin/Eye irritant; potential precursor to nitrosamines (NDELA) if not stabilized.
Physicochemical Profile
N,N-bis(2-hydroxyethyl)acetamide exhibits properties typical of low-molecular-weight amides: high polarity, hygroscopicity, and the ability to form extensive hydrogen bond networks.[1]
Table 1: Chemical & Physical Properties
| Property | Value / Description |
| CAS Registry Number | 7435-67-8 |
| IUPAC Name | N,N-bis(2-hydroxyethyl)acetamide |
| Synonyms | N-Acetyldiethanolamine; Acetamide, N,N-bis(2-hydroxyethyl)- |
| Molecular Formula | C₆H₁₃NO₃ |
| Molecular Weight | 147.17 g/mol |
| Physical State | Viscous liquid or low-melting solid (Oil at RT) [1, 2] |
| Solubility | Miscible with water, alcohols, and polar organic solvents.[2][1] |
| Boiling Point | >200°C (Predicted); Decomposes at high heat. |
| Density | ~1.1 - 1.2 g/cm³ (Estimated based on analogs) |
| Partition Coeff. (LogP) | -1.6 (Predicted) [3] |
Technical Note on Physical State: Conflicting data exists regarding the melting point. While some databases list a melting point of ~146°C [1], this likely refers to a specific crystalline derivative or salt. Structural analogs like diethanolamine (MP: 28°C) and N-acetylethanolamine (MP: ~15°C) suggest that the pure amide is likely a supercooled viscous liquid or a low-melting solid at room temperature due to the disruption of crystal packing by the flexible hydroxyethyl arms.[1]
Synthesis & Manufacturing
The industrial synthesis of N,N-bis(2-hydroxyethyl)acetamide follows a standard nucleophilic acyl substitution pathway.[1] The reaction is typically driven by the nucleophilic attack of the secondary amine of diethanolamine (DEA) on an acetylating agent.
Synthetic Route
Reagents: Diethanolamine (DEA) and Acetic Anhydride (or Acetic Acid). Conditions: The reaction is exothermic and typically requires temperature control (0–50°C initially) to prevent O-acetylation (esterification) side reactions.
Step-by-Step Protocol (Laboratory Scale):
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Charge: Place 1.0 equivalent of Diethanolamine in a reaction vessel equipped with a reflux condenser and dropping funnel.
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Solvent (Optional): Dissolve in an inert solvent like Dichloromethane (DCM) or THF if heat dissipation is required.
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Addition: Slowly add 1.05 equivalents of Acetic Anhydride dropwise at 0°C under nitrogen atmosphere.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or IR (disappearance of N-H stretch).
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Workup: Remove acetic acid byproduct and solvent under reduced pressure.
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Purification: The crude oil can be purified via vacuum distillation or column chromatography (though often used crude in industrial applications).
Reaction Mechanism Diagram[2]
Caption: Nucleophilic acyl substitution pathway for the synthesis of N-Acetyldiethanolamine.
Applications in Drug Development
For researchers, this molecule offers unique utility in formulation and medicinal chemistry.
Solubilization & Formulation
As a small-molecule amide with two hydroxyl groups, N,N-bis(2-hydroxyethyl)acetamide acts as a powerful hydrotropic agent .[1]
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Mechanism: It disrupts the water lattice and lowers the surface tension, increasing the solubility of hydrophobic Active Pharmaceutical Ingredients (APIs).
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Advantage: Unlike PEG-based solubilizers, it has a lower molecular weight, potentially altering pharmacokinetics less drastically in early-stage screening.[1]
Synthetic Building Block
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Hydrogels: The hydroxyl groups can be functionalized with acrylate or vinyl groups to create hydrophilic monomers for hydrogel synthesis [4]. These hydrogels are explored for controlled drug release systems.
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Prodrugs: Can serve as a linker or spacer in prodrug design, leveraging the hydrolytic stability of the amide bond versus the labile ester bonds formed at the hydroxyl sites.
Safety & Toxicology (E-E-A-T)
Critical Warning for Formulators: Like all diethanolamine derivatives, N,N-bis(2-hydroxyethyl)acetamide carries a risk of forming N-nitrosodiethanolamine (NDELA) , a potent carcinogen, if exposed to nitrosating agents (e.g., nitrites, nitrogen oxides).
Toxicological Profile
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Skin/Eye Irritation: Classified as a Category 2 Skin Irritant (H315) and Eye Irritant (H319) [5].[3]
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Metabolism: In vivo, amide hydrolysis may release free Diethanolamine (DEA). DEA has been linked to liver and kidney toxicity in animal studies and is a Group 2B carcinogen (IARC) [6].
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Regulatory Status: The Cosmetic Ingredient Review (CIR) Expert Panel has deemed fatty acid diethanolamides safe only if free DEA levels are minimized and nitrosating agents are absent [7]. This guidance should be extrapolated to the acetyl variant.
Handling Protocol
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Storage: Store in air-tight containers under inert gas (Argon/Nitrogen) to prevent oxidation and moisture absorption.
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Nitrosamine Mitigation: Do not formulate with nitrites. Use antioxidants (e.g., Ascorbic Acid) in the final formulation to inhibit nitrosation.
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PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of vapors during heating.
References
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Sigma-Aldrich.[4] Product Specification: N,N-bis(2-hydroxyethyl)acetamide. Link
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PubChem.[5] Compound Summary: N,N-bis(2-hydroxyethyl)acetamide (CID 9793833).[2][1][6] Link
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University of Luxembourg.[6] PubChemLite: N,N-bis(2-hydroxyethyl)acetamide Properties. Link
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ResearchGate. Rotational barriers in carbamate-protected amine crosslinkers. Link
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Fisher Scientific. Safety Data Sheet: Acetamide derivatives. Link
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IARC Monographs. Diethanolamine Carcinogenicity Assessment. Link
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Cosmetic Ingredient Review.[7] Safety Assessment of Diethanolamides. Int J Toxicol. 2013.[5][7] Link
Sources
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- 4. N,N-bis(2-hydroxyethyl)acetamide | 7435-67-8 [sigmaaldrich.com]
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- 7. N,N-Bis(2-hydroxyethyl)undecenamide | C15H29NO3 | CID 108909 - PubChem [pubchem.ncbi.nlm.nih.gov]
